4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Fragment-based screening campaigns often stall when building blocks carry superfluous hydrogen-bond donors (HBD) that impair blood-brain barrier penetration. 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS 1935912-89-2) eliminates one HBD vs. des-methyl analogs while preserving acceptor count-a property that lowers the free-energy cost of membrane desolvation by ~0.5-1.0 kcal/mol per HBD removed [Local Evidence]. • Free primary amine at pyrrolidine C3: single-step diversification via amide coupling, sulfonamide formation, or reductive amination-no deprotection required [Local Evidence]. • N1-methyl substitution eliminates a potential metal-chelating site, a critical selectivity determinant between related enzyme isoforms or receptor subtypes [Local Evidence]. • ≥95% purity; available in 1 g, 5 g, and 10 g quantities; request quote for bulk or custom synthesis.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13158904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2CNCC2N
InChIInChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3
InChIKeyZJVWMUPJUTXEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine: Core Structural Identity and Compound-Class Context for Research Procurement


4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS 1935912-89-2) is a heterocyclic amine (C₈H₁₄N₄, MW 166.22 g/mol) that integrates a saturated pyrrolidine ring with an N-methylimidazole moiety via a C4–C2 linkage . The molecule presents a primary amine handle at the pyrrolidine 3-position and a methylated imidazole nitrogen, a substitution pattern that distinguishes it from both des-methyl and regioisomeric analogs in the pyrrolidine-imidazole chemical space [1]. This scaffold is representative of a class of fragment-like building blocks that are routinely evaluated in medicinal chemistry for enzyme inhibition and receptor modulation programs, yet the specific compound remains sparsely characterized in the primary literature with respect to quantitative biological activity .

Why In-Class Pyrrolidine-Imidazole Analogs Cannot Be Interchanged with 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine Without Risk of Altered Pharmacophore Presentation


Within the pyrrolidine-imidazole scaffold family, subtle variations in methylation site and ring connectivity produce molecules with identical molecular formulae but divergent hydrogen-bonding capacity, basicity, and three-dimensional pharmacophore geometry [1]. The N-methyl group on the imidazole of the target compound eliminates a hydrogen-bond donor site compared with des-methyl analogs such as 4-(1H-imidazol-5-yl)pyrrolidin-3-amine, while preserving the same acceptor count — a modification that can alter target recognition and metabolic stability without changing molecular weight . Furthermore, regioisomers such as 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine position the imidazole on the pyrrolidine nitrogen rather than at C4, yielding a fundamentally different spatial arrangement that precludes direct substitution in structure-activity relationship (SAR) campaigns . These structural distinctions are amplified by documented class-level evidence: imidazole-pyrrolidine derivatives evaluated as aromatase inhibitors showed Ki values spanning several orders of magnitude depending on substitution pattern (Ki < 78 µM for active members), underscoring that even conservative structural changes can profoundly affect target engagement [2].

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine Versus Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation Compared with Des-Methyl Analog 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

The N-methyl substituent on the imidazole ring of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine reduces the hydrogen-bond donor (HBD) count relative to the des-methyl analog 4-(1H-imidazol-5-yl)pyrrolidin-3-amine, while maintaining an equivalent hydrogen-bond acceptor (HBA) count. The target compound possesses 3 HBD (two amine protons and one pyrrolidine NH) and 3 HBA; in contrast, the non-methylated analog carries an additional imidazole NH donor, yielding an HBD count of 4. This difference, though modest, can influence membrane permeability and target selectivity in fragment-based screening cascades [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) and XLogP3 Differentiation from C4-Methyl Regioisomer 4-(4-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

The target compound (N1-methyl on imidazole) and the C4-methyl regioisomer 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine share identical molecular formulae and molecular weights, yet the methylation position alters the electronic environment of the imidazole ring. The C4-methyl variant exhibits a computed XLogP3 of -1 and TPSA of 66.7 Ų [1]. While the N1-methyl target compound has not been independently profiled in PubChem, the N1-methyl substitution is expected to modulate imidazole basicity and dipole moment differently than C4-methyl substitution, potentially affecting solubility and off-target promiscuity profiles relative to the experimentally characterized C4-methyl regioisomer .

Drug Design ADME Prediction Lead Optimization

Regioisomeric Connectivity: C4-Imidazole Attachment vs. N1-Pyrrolidine Attachment in 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

The target compound links the imidazole C2 position to the pyrrolidine C4 position, preserving a free pyrrolidine NH. In contrast, the regioisomer 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS 1250219-32-9) attaches the imidazole C2 directly to the pyrrolidine N1, eliminating the pyrrolidine NH donor and repositioning the primary amine relative to the imidazole ring . This connectivity difference fundamentally alters the three-dimensional pharmacophore: the target compound presents the imidazole and amine in a 1,3-relationship across the pyrrolidine ring, whereas the N1-linked regioisomer places these groups in a 1,2-arrangement. Such topological divergence precludes direct substitution in receptor-binding assays, as evidenced by the broader imidazole-pyrrolidine SAR literature where connectivity isomers have shown selectivity differences exceeding 100-fold at imidazoline receptors [1].

Medicinal Chemistry Scaffold Hopping SAR Analysis

Synthetic Tractability: Primary Amine Handle Enables Direct Derivatization to Acetamide Analog N-[4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide

The primary amine at the pyrrolidine 3-position of the target compound provides a chemically accessible handle for acylation, reductive amination, or sulfonamide formation. This is validated by the commercial availability of the acetylated derivative N-[4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide (CAS 2386193-93-5), which is directly synthesized from the target compound via simple acetylation [1]. The acetamide derivative is listed at >95% purity and is marketed as a kinase inhibitor or GPCR modulator scaffold, confirming that the target compound's amine handle is chemically competent for downstream diversification [2]. By comparison, analogs lacking a free primary amine (e.g., tertiary amine derivatives) require additional deprotection steps prior to functionalization, reducing synthetic efficiency in library production.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Optimal Research Application Scenarios for 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery Requiring Reduced HBD Count for CNS-Penetrant Lead Identification

In fragment screening campaigns targeting CNS enzymes or receptors, the N-methylated imidazole scaffold of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine offers a hydrogen-bond donor count of 3 — one fewer than non-methylated analogs such as 4-(1H-imidazol-5-yl)pyrrolidin-3-amine [1]. This reduction is favorable for passive blood-brain barrier penetration, as supported by the broader physicochemical principle that each additional HBD increases the free energy cost of membrane desolvation by approximately 0.5-1.0 kcal/mol. Fragment libraries built on this scaffold can be expanded via the free primary amine to explore SAR while maintaining CNS-appropriate physicochemical space [1].

Parallel Library Synthesis Leveraging the Free Primary Amine Handle for Rapid SAR Expansion

The unencumbered primary amine at the pyrrolidine 3-position enables single-step diversification via amide coupling, sulfonamide formation, or reductive amination without requiring a preliminary deprotection step [2]. This contrasts with N-Boc-protected pyrrolidine-imidazole building blocks that add one to two synthetic operations per analog. The commercial availability of the acetylated derivative N-[4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide confirms the chemical competence of the amine handle and provides a directly comparable reference standard for LC-MS purity assessment in library production [2].

Kinase or GPCR Modulator Hit Identification Where Imidazole N1-Methylation Dictates Selectivity Profile

The N1-methyl substitution on the imidazole ring of the target compound eliminates a potential metal-chelating or hydrogen-bonding interaction present in des-methyl imidazole analogs, a feature that class-level SAR studies on imidazole-pyrrolidine derivatives have shown to be critical for selectivity between related enzyme isoforms or receptor subtypes [3]. The acetamide derivative of this scaffold is explicitly marketed as a potential kinase inhibitor or GPCR modulator, indicating that the N1-methyl substitution pattern is compatible with these target classes [2]. Researchers initiating HTS triage or hit validation studies should source this specific N1-methyl isomer rather than C4-methyl or des-methyl alternatives to avoid confounding SAR interpretation [3].

Reference Standard for LC-MS and NMR Characterization of Pyrrolidine-Imidazole Libraries

Given the identical molecular formula (C8H14N4) shared by multiple regioisomers and methylation isomers in the pyrrolidine-imidazole chemical space, 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine serves as a well-defined chromatographic and spectroscopic reference to distinguish the C4-(N1-methylimidazol-2-yl) substitution pattern from its C4-(4-methylimidazol-2-yl) and N1-(1-methylimidazol-2-yl) regioisomers [1]. Procurement of the authentic standard with documented purity (≥95%, available from Leyan and other suppliers) is essential for method validation in open-access LC-MS screening platforms .

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